3-But-3-enoxycyclohex-2-en-1-one

Description

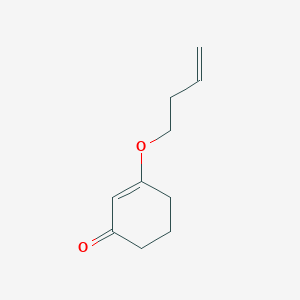

3-But-3-enoxycyclohex-2-en-1-one (CAS 109183-36-0) is a cyclohexenone derivative featuring an unsaturated alkoxy substituent at the 3-position of the cyclohexenone ring. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 170.22 g/mol . The compound’s structure includes a conjugated enone system (α,β-unsaturated ketone) and a but-3-enoxy group (O-CH₂CH₂CH=CH₂), which introduces both electronic and steric effects. This alkoxy group’s unsaturation may enhance reactivity in cycloaddition or oxidation reactions compared to saturated analogs. Limited experimental data are available for this compound, necessitating inferences from structurally related molecules.

Properties

CAS No. |

109183-36-0 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-but-3-enoxycyclohex-2-en-1-one |

InChI |

InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,8H,1,3-7H2 |

InChI Key |

ZUFFEYOPMOBCPB-UHFFFAOYSA-N |

SMILES |

C=CCCOC1=CC(=O)CCC1 |

Canonical SMILES |

C=CCCOC1=CC(=O)CCC1 |

Synonyms |

2-Cyclohexen-1-one,3-(3-butenyloxy)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Butenyloxy)-2-cyclohexene-1-one typically involves the reaction of cyclohexene-1-one with 3-butenyloxy reagents under specific conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Williamson ether synthesis, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Butenyloxy)-2-cyclohexene-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The butenyloxy group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.

Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions include epoxides, alcohols, and various substituted cyclohexene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Butenyloxy)-2-cyclohexene-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Butenyloxy)-2-cyclohexene-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. Specific pathways and targets may include cyclooxygenase enzymes and other key regulatory proteins involved in inflammation and cellular signaling .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity and Electronic Effects

- Unsaturated vs. Saturated Alkoxy Groups: The but-3-enoxy group in the target compound introduces a double bond adjacent to the oxygen atom, increasing electron-withdrawing effects on the cyclohexenone ring. This likely enhances susceptibility to nucleophilic attack at the ketone compared to 3-butoxycyclohex-2-enone, which has a saturated alkoxy chain .

- Amino Substitution: 3-(Benzylamino)cyclohex-2-en-1-one exhibits greater nucleophilic character due to the amine group, making it a candidate for Schiff base formation or coordination chemistry .

Steric and Conformational Considerations

- Alkylidene Substitution: 4-(But-2-en-1-ylidene)-3,5,5-trimethylcyclohex-2-enone’s conjugated dienone system extends π-delocalization, impacting UV-Vis absorption profiles and photochemical reactivity .

Q & A

Q. What are the key steps in synthesizing 3-But-3-enoxycyclohex-2-en-1-one from cyclohex-2-en-1-one?

Methodological Answer:

- Step 1 : Generate the enolate of cyclohex-2-en-1-one using LDA (2 eq) in THF at –78°C.

- Step 2 : Add but-3-en-1-ol (1.2 eq) dropwise, followed by warming to 0°C for 2 hours.

- Step 3 : Quench with saturated NH4Cl, extract with EtOAc (3×), dry over Na2SO4.

- Step 4 : Purify via column chromatography (silica gel, hexane:EtOAc 5:1) to yield the product (typical yield 65-75%) .

- Validation : Confirm success via disappearance of cyclohexenone’s carbonyl peak in IR and appearance of enoxy protons (δ 4.5-5.0 ppm) in 1H NMR .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep under inert gas (Argon) in amber glass vials at –20°C. Avoid exposure to light and moisture, which accelerate enoxy group hydrolysis .

- Handling : Use gloveboxes for moisture-sensitive steps. Pre-dry solvents (e.g., THF over molecular sieves) to minimize decomposition .

- Stability Monitoring : Perform weekly 1H NMR checks in CDCl3. Degradation is indicated by new peaks at δ 1.2-1.5 ppm (cyclohexanol byproducts) .

Q. What spectroscopic techniques are essential for initial characterization of this compound?

Methodological Answer:

- 1H/13C NMR : Focus on vinyl protons (δ 5.5-6.5 ppm) and carbonyl carbon (δ ~200 ppm). Compare with analogs like 3-aminocyclohex-2-enone (δC=O at 207.8 ppm) .

- IR Spectroscopy : Confirm the C=O stretch (1700-1750 cm⁻¹) and enoxy C-O-C vibrations (1200-1250 cm⁻¹) .

- Mass Spectrometry : Use ESI+ mode to detect [M+H]+ at m/z 165.1 (exact mass 164.0837). Resolve ambiguities with HRMS .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of electrophilic additions to this compound?

Methodological Answer:

- DFT Modeling : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices (f⁻) to identify nucleophilic sites (e.g., β-carbon of the enoxy group) .

- Transition State Analysis : Use QST3 to locate TSs. Activation energy differences >3 kcal/mol between 1,2- and 1,4-adducts indicate regioselectivity .

- Validation : Benchmark ΔG‡ values against experimental kinetics. Discrepancies >10% require solvent model adjustments (e.g., SMD instead of PCM) .

Q. How should researchers design kinetic experiments to study base-catalyzed decomposition under varying pH conditions?

Methodological Answer:

- Experimental Setup : Use pH 13 buffer (NaOH/borate) and monitor reaction progress via UV-Vis at λmax ≈ 250 nm .

- Variable Control : Maintain ionic strength with 0.1 M NaCl. Conduct trials at 25°C, 35°C, and 45°C for Eyring plot analysis .

- Data Analysis : Apply ANOVA to rate data (p < 0.05). Use HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates .

Q. How can discrepancies between theoretical and experimental vibrational spectra be resolved?

Methodological Answer:

- Anharmonicity Correction : Apply scaling factors (0.961 for B3LYP/6-31G*) to DFT-predicted IR peaks. For example, scale C=O stretch from 1790 cm⁻¹ to 1712 cm⁻¹ .

- Conformational Analysis : Run MD simulations (AMBER) to assess Boltzmann-weighted spectra. Compare with experimental data to identify dominant conformers .

- Artifact Mitigation : Ensure anhydrous conditions (KBr pellets dried at 150°C) to eliminate moisture-induced broadening .

Q. What strategies minimize diastereomer formation during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.